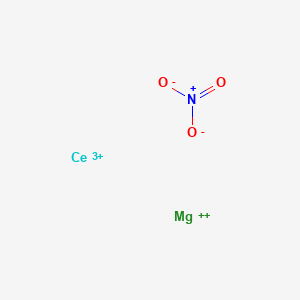
Tetrakis(decyl)ammonium bromide
Overview
Description
Tetrakis(decyl)ammonium bromide is a quaternary ammonium compound, which is a class of compounds where four alkyl groups are attached to a nitrogen atom, paired with a bromide anion. These compounds are known for their diverse applications, including their use as phase-transfer catalysts and their interactions with various biological molecules such as DNA. Although the provided papers do not directly discuss tetrakis(decyl)ammonium bromide, they do provide insights into the behavior of similar tetraalkylammonium bromides, which can be extrapolated to understand the properties and potential applications of tetrakis(decyl)ammonium bromide.
Synthesis Analysis
The synthesis of symmetrical quaternary ammonium bromides, such as tetra(4-thiaalkyl)ammonium bromides, has been achieved through a simple approach using thiol-ene click chemistry. This method allows for the incorporation of various alkyl moieties onto the nitrogen center in a one-step synthesis with easy work-up, no side reactions, and the use of environmentally friendly reagents . This synthesis approach could potentially be adapted for the preparation of tetrakis(decyl)ammonium bromide.
Molecular Structure Analysis
The molecular structure of quaternary ammonium compounds has been studied using techniques such as X-ray diffraction and computational modeling. For example, Tetrakis(dimethylammonium) Bromide Hexabromobismuthate crystallizes in an orthorhombic space group, and its geometrical parameters have been optimized using density functional theory (DFT) . These studies provide a foundation for understanding the molecular structure of tetrakis(decyl)ammonium bromide, which is likely to exhibit similar crystalline properties.
Chemical Reactions Analysis
Quaternary ammonium bromides have been utilized as catalysts in various chemical reactions. Tetrabutylammonium bromide, for instance, has been used as a neutral and efficient catalyst for the synthesis of biscoumarin and dihydropyrano[c]chromene derivatives under eco-friendly conditions . Additionally, tetra-n-alkyl ammonium bromates, derived from the corresponding bromides, have been employed as primary oxidants in the oxidation of alcohols to carbonyl compounds . These examples suggest that tetrakis(decyl)ammonium bromide could also serve as a catalyst or reactant in similar chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraalkylammonium bromides have been extensively studied. For instance, the melting points of these compounds and their activity as phase-transfer catalysts have been compared, indicating stronger bonding between the quaternary cation and the anion for salts with 4-thiaalkyl chains compared to those with n-alkyl chains . Moreover, the interaction of tetraalkylammonium bromides with DNA has been observed to reduce the melting temperature of DNA, with the potency correlated with the hydrophobicity of the molecule . These findings suggest that tetrakis(decyl)ammonium bromide, with its long decyl chains, may exhibit significant hydrophobic interactions and could influence the physical properties of other molecules, such as DNA.
Scientific Research Applications
1. Crystal Growth Inhibition
Tetrakis(decyl)ammonium bromide has been studied for its potential in inhibiting crystal growth. In the context of tetraisohexylammonium bromide, a similar compound, it has been shown to inhibit the growth of structure II clathrate hydrate crystals. This study highlights the potential for alkyl-chain disorder in these bromides and their dynamic nature, which can be significant in various crystal growth inhibition applications (Kelland & Thompson, 2012).
2. CO2 Capture and Storage
Tetrakis(decyl)ammonium bromide and its variants are extensively researched in the field of CO2 capture and storage. They act as promoters in moderating CO2 hydrate phase equilibrium and have been found to influence CO2 gas uptake, particularly in combination with other surfactants. These compounds are crucial in hydrate-based carbon capture technologies (Zhang et al., 2021), (Li et al., 2018).
3. Gas Hydrate Research
Research on tetrakis(decyl)ammonium bromide in the context of gas hydrates has focused on its efficacy as a hydrate promoter. It has been used in experimental studies to determine the thermodynamics of gas hydrates, indicating its relevance in energy and environmental applications (Liao et al., 2013).
4. Natural Gas Storage
Studies have explored the use of variants of tetrakis(decyl)ammonium bromide in natural gas storage, particularly in the context of CH4 enclathration. This application is significant in enhancing the thermodynamic stability of natural gas storage systems (Kim et al., 2017).
5. Antibacterial Applications
Tetrakis(decyl)ammonium bromide and its derivatives have been investigated for their antibacterial properties. In the context of tetrapropyl ammonium bromide, it has been used as a stabilizing agent in the synthesis of antibacterial agents, demonstrating the broader potential of these compounds in biomedical applications (Anandgaonker et al., 2015).
Safety And Hazards
properties
IUPAC Name |
tetrakis-decylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H84N.BrH/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;/h5-40H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNISXOXSNAHBZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H84BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933631 | |
| Record name | N,N,N-Tris(decyl)decan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(decyl)ammonium bromide | |
CAS RN |
14937-42-9 | |
| Record name | Tetradecylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14937-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrakis(decyl)ammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Tris(decyl)decan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90933631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(decyl)ammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-O-ethyl 5-O-[2-(4-methylpiperazin-1-yl)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B108452.png)


![1,3,5-Ethanylylidene-2-thiacyclobuta[cd]pentalen-7-one, octahydro-, 2,2-dioxide](/img/structure/B108466.png)

